N'-Desmethyl Amonafide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

- The synthetic routes for N’-Desmethyl Amonafide are not widely documented in the literature. it can likely be prepared through reductive amination of an appropriate precursor.

- Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. One common reducing agent for this purpose is sodium cyanoborohydride (NaBH3CN), which selectively reduces imines (formed during the reaction) to amines .

Analyse Des Réactions Chimiques

- Other reactions that N’-Desmethyl Amonafide might undergo include oxidation, reduction, and substitution reactions. specific details on these reactions are not readily available.

Reductive Amination: As mentioned earlier, reductive amination could be a key step in the synthesis of N’-Desmethyl Amonafide.

Applications De Recherche Scientifique

Chemistry: N’-Desmethyl Amonafide’s role as an intermediate in drug synthesis makes it relevant to medicinal chemistry and organic synthesis.

Biology: Its DNA intercalating properties could be useful for studying DNA-protein interactions or as a probe for DNA structure.

Industry: While not directly used industrially, its derivatives or related compounds might find applications.

Mécanisme D'action

- N’-Desmethyl Amonafide exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II.

- By intercalating between DNA base pairs, it disrupts DNA replication and transcription processes.

- Inhibition of topoisomerase II prevents proper DNA unwinding during replication, leading to cell death.

Comparaison Avec Des Composés Similaires

- Unfortunately, detailed information on similar compounds directly comparable to N’-Desmethyl Amonafide is scarce.

- you might consider comparing it with other DNA intercalators or topoisomerase inhibitors like doxorubicin or etoposide.

Remember that while N’-Desmethyl Amonafide’s exact synthesis methods might not be widely published, understanding its properties and potential applications can guide further research and development

Propriétés

IUPAC Name |

5-amino-2-[2-(methylamino)ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-17-5-6-18-14(19)11-4-2-3-9-7-10(16)8-12(13(9)11)15(18)20/h2-4,7-8,17H,5-6,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLYCGLQHZUVQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675803 |

Source

|

| Record name | 5-Amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114991-16-1 |

Source

|

| Record name | 5-Amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the relevance of N'-Desmethyl Amonafide in the context of Mitonafide administration?

A1: this compound is a significant metabolite of Mitonafide, reaching substantial plasma concentrations after intravenous administration of the parent drug. The study demonstrates that this compound reaches an exposure (AUC) that is 28% relative to Mitonafide, highlighting its potential pharmacological importance. [] Further investigation into its activity and potential contribution to the overall therapeutic or adverse effect profile of Mitonafide is warranted.

Q2: How does the elimination half-life of this compound compare to Mitonafide?

A2: The study indicates that this compound exhibits a terminal elimination half-life of 27.5 hours. [] This is comparable to the terminal half-life of Mitonafide itself, which is reported as 26.9 hours. This suggests that this compound persists in the body for a similar duration as the parent drug, potentially contributing to its overall pharmacological profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

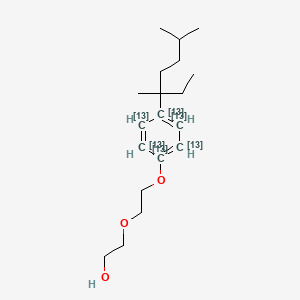

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)

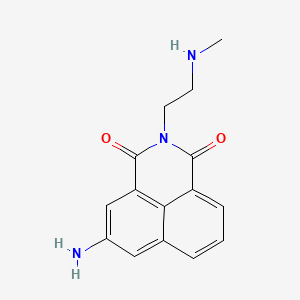

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)

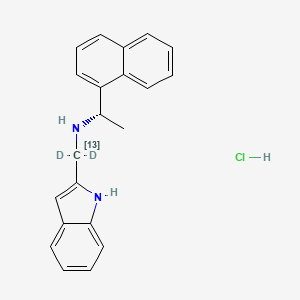

![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)

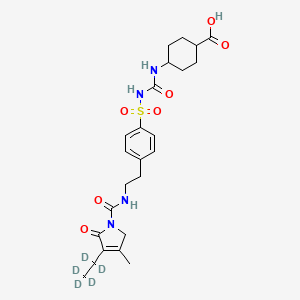

![5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B565127.png)